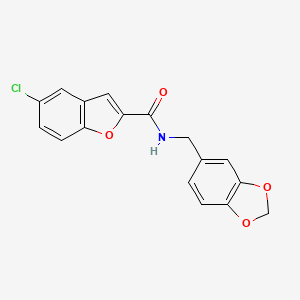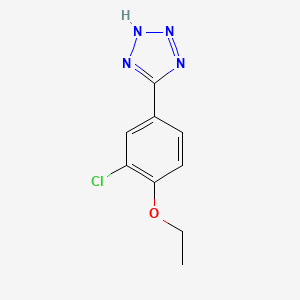![molecular formula C13H17NO4S B7637536 3-[Oxolan-2-ylmethyl(thiophene-2-carbonyl)amino]propanoic acid](/img/structure/B7637536.png)
3-[Oxolan-2-ylmethyl(thiophene-2-carbonyl)amino]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[Oxolan-2-ylmethyl(thiophene-2-carbonyl)amino]propanoic acid, also known as OTCA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development.
Wirkmechanismus
3-[Oxolan-2-ylmethyl(thiophene-2-carbonyl)amino]propanoic acid acts as a competitive inhibitor of acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. It binds to the active site of these enzymes and prevents the breakdown of neurotransmitters, leading to an increase in their levels in the brain. This increase in neurotransmitter levels can lead to improved cognitive function, mood, and overall brain health.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to improve cognitive function, memory, and learning in animal models. It also exhibits antidepressant and anxiolytic effects, leading to improved mood and reduced anxiety levels. Additionally, this compound has been found to have antioxidant and anti-inflammatory properties, which can help protect the brain from damage caused by oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-[Oxolan-2-ylmethyl(thiophene-2-carbonyl)amino]propanoic acid is its high potency and selectivity towards its target enzymes. This makes it a promising candidate for drug development. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research and development of 3-[Oxolan-2-ylmethyl(thiophene-2-carbonyl)amino]propanoic acid. One potential avenue is the optimization of its pharmacokinetic properties, such as solubility and bioavailability, to improve its efficacy in vivo. Additionally, further studies are needed to fully understand its mechanism of action and potential therapeutic applications in various neurological disorders. Finally, the development of new derivatives and analogs of this compound could lead to the discovery of even more potent and selective inhibitors of acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase.
Synthesemethoden
The synthesis of 3-[Oxolan-2-ylmethyl(thiophene-2-carbonyl)amino]propanoic acid involves the reaction of thiophene-2-carboxylic acid with oxalyl chloride to form thiophene-2-carbonyl chloride. This intermediate is then reacted with 2-(oxolan-2-ylmethoxy)ethylamine to produce this compound.
Wissenschaftliche Forschungsanwendungen
3-[Oxolan-2-ylmethyl(thiophene-2-carbonyl)amino]propanoic acid has been studied extensively for its potential use in drug discovery and development. It has been found to exhibit inhibitory activity against various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes are involved in the regulation of neurotransmitters, and their inhibition can lead to the treatment of various neurological disorders such as Alzheimer’s disease, Parkinson’s disease, and depression.
Eigenschaften
IUPAC Name |
3-[oxolan-2-ylmethyl(thiophene-2-carbonyl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4S/c15-12(16)5-6-14(9-10-3-1-7-18-10)13(17)11-4-2-8-19-11/h2,4,8,10H,1,3,5-7,9H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJICJPYENRUNIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN(CCC(=O)O)C(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[4-(difluoromethoxy)phenyl]methyl-methylamino]-N-(2,4-difluorophenyl)acetamide](/img/structure/B7637458.png)


![N-[(4-methylphenyl)methyl]-2-(1-phenyltetrazol-5-yl)sulfanyl-N-propylacetamide](/img/structure/B7637475.png)
![N-[4-(4-methylpiperazine-1-carbonyl)phenyl]acetamide](/img/structure/B7637479.png)


![5,6-Dimethyl-3-oxo-2-[2-oxo-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]pyridazine-4-carbonitrile](/img/structure/B7637487.png)


![[7-(Aminomethyl)-2,3-dihydro-1,4-benzoxazin-4-yl]-phenylmethanone](/img/structure/B7637507.png)
![2-methylsulfanyl-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B7637508.png)
![3-[4-(3-Phenylpropanoyl)-1,4-diazepan-1-yl]propanoic acid](/img/structure/B7637524.png)
![3-[Cyclohexanecarbonyl(cyclopropyl)amino]-2-methylpropanoic acid](/img/structure/B7637529.png)